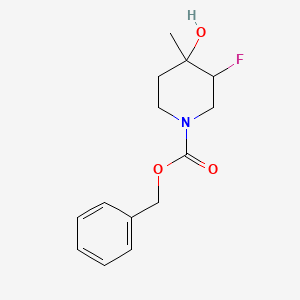

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPCHKVLAYMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sodium Borohydride (NaBH₄)-Mediated Reduction

The reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1) using NaBH₄ yields a mixture of trans- and cis-hydroxy esters (2 and 3 , respectively). While this method lacks inherent stereoselectivity, HPLC separation on Chiralcel® OD-H columns enables isolation of enantiomerically pure cis-isomers (e.g., (3R,4R)-3). Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water |

| Temperature | 0–25°C |

| Diastereomeric Ratio | ~1:1 (trans:cis) |

| Enantiomeric Excess (ee) | >99% after HPLC separation |

This approach is limited by low intrinsic selectivity but remains viable for small-scale syntheses due to operational simplicity.

Catalytic Hydrogenation with Ru-BINAP Complexes

Enantioselective hydrogenation of ketone 1 using [Ru{(±)-binap}Cl(cym)]Cl (binap = 1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine)) achieves higher cis selectivity. The (3R,4R)-cis isomer forms preferentially with 67–74% ee under optimized conditions:

| Condition | Value |

|---|---|

| Catalyst | [Ru{(+)-(R)-binap}Cl(cym)]Cl |

| Pressure | 100 bar H₂ |

| Temperature | 150°C |

| Solvent | Ethanol |

| cis:trans Ratio | 11:1 |

This method leverages chiral Ru catalysts to induce axial chirality, though scalability is constrained by catalyst cost.

Pyridinium Intermediate Reduction

High cis-Selectivity via NaBH₄ Reduction

A patent describes synthesizing cis-piperidines via reduction of pyridinium salts. For example, 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (16 ) undergoes NaBH₄ reduction in ethanol, achieving a cis:trans ratio of 28:1. Critical factors include:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (2–4 eq) |

| Solvent | Ethanol |

| Temperature | 25–35°C |

| Reaction Time | 4–6 hours |

| Post-Purification | HCl salt precipitation |

This method avoids traditional piperidone intermediates, streamlining synthesis while maintaining high stereocontrol.

Purification and Characterization

Chiral Chromatography

Enantiomer separation via HPLC on Chiralcel® OD-H (hexane/iPrOH 12:1) resolves cis and trans isomers, achieving >99% ee.

X-Ray Crystallography

Absolute configuration confirmation for intermediates (e.g., (3R,4R)-3) is achieved through single-crystal X-ray diffraction, validating synthetic pathways.

Comparative Analysis of Methods

| Method | cis:trans Ratio | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NaBH₄ Reduction | 1:1 | >99 | Moderate | High |

| Ru-Catalyzed Hydrogenation | 11:1 | 67–74 | Low | Low |

| Pyridinium Salt Reduction | 28:1 | >99 | High | Moderate |

The pyridinium salt reduction offers the best balance of selectivity and scalability, though fluorination steps require further optimization.

Mechanistic Insights

-

NaBH₄ Reduction : Proceeds via hydride attack on the ketone, with stereochemistry dictated by substrate conformation.

-

Ru-Catalyzed Hydrogenation : Enantioselectivity arises from chiral binap ligands coordinating the ketone, favoring cis-hydride delivery.

-

Pyridinium Reduction : The charged intermediate adopts a boat conformation, enabling axial hydride addition for cis selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has diverse applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : Serves as a precursor for the synthesis of complex organic molecules due to its unique functional groups.

Biology

- Biological Activity Investigation : Explored for interactions with biological targets, including potential effects on cellular pathways.

Medicine

- Therapeutic Potential : Investigated for its role in drug development, particularly in anticancer therapies. Studies suggest it may induce apoptosis in cancer cell lines.

Industry

- Specialty Chemicals Production : Utilized in the synthesis of specialty chemicals and materials.

This compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| Normal Cell Line | >2 | Low |

Antimicrobial Activity

Research indicates that similar piperidine derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values demonstrating efficacy against common pathogens.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| CBF | 0.22 | Staphylococcus aureus |

| CBF | 0.25 | Staphylococcus epidermidis |

Anticancer Mechanism

A study highlighted that this compound induces apoptosis through increased caspase activity in treated cancer cells, supporting its potential use as an anticancer agent.

Safety Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Mécanisme D'action

The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Substituent Effects

Stereochemical Influence

- Cis vs. Trans Configuration: Cis isomers (e.g., ) exhibit adjacent substituents on the same face of the piperidine ring, which may favor intramolecular hydrogen bonding (e.g., between OH and the carboxylate group).

Activité Biologique

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CBF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Molecular Formula: C14H18FNO3

Molecular Weight: 267.3 g/mol

CAS Number: 1643500-09-7

The synthesis of CBF typically involves several steps, including the formation of the piperidine ring, introduction of fluorine and hydroxyl groups, and subsequent carboxylation and benzylation reactions. Key reagents include diethylaminosulfur trifluoride (DAST) for fluorination and various oxidizing agents for hydroxylation .

CBF's biological activity is largely attributed to its structural components, particularly the fluorine and hydroxyl groups. These functional groups enhance its interaction with specific molecular targets, potentially influencing various biological pathways. Ongoing research aims to elucidate the precise mechanisms by which CBF exerts its effects on cellular processes .

Anticancer Activity

Recent studies have indicated that CBF may possess anticancer properties. In vitro tests have shown that CBF can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, similar piperidine derivatives have demonstrated cytotoxicity against various cancer cell models, including hypopharyngeal tumor cells .

Neuroprotective Effects

CBF has been explored for its neuroprotective properties, particularly in relation to Alzheimer's disease. Compounds with similar piperidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. This inhibition could enhance cholinergic signaling in the brain, offering potential benefits in cognitive function .

Anti-inflammatory Properties

Research indicates that CBF may also exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| CBF | CBF Structure | Anticancer, neuroprotective |

| Trifluoromethyl analog | Similar structure with trifluoromethyl group | Enhanced binding affinity |

| Ethyl analog | Similar structure with ethyl group | Varies in biological activity |

CBF's unique combination of functional groups distinguishes it from other piperidine derivatives, potentially conferring specific biological properties that warrant further investigation .

Case Studies

- Anticancer Study : A recent study demonstrated that a derivative of CBF showed improved cytotoxicity compared to standard chemotherapy agents in hypopharyngeal tumor cells. The mechanism involved enhanced apoptosis through mitochondrial pathways .

- Neuroprotection Research : In a model of Alzheimer's disease, CBF exhibited significant inhibition of AChE activity, leading to improved cognitive outcomes in animal models compared to untreated controls .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DCM, 0°C | 65–75 | |

| Esterification | Benzyl chloroformate, K₂CO₃, THF | 80–85 |

Advanced: How can stereochemical control (cis vs. trans) be achieved during synthesis, and what analytical methods validate configuration?

Methodological Answer:

- Stereochemical control : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis. For cis-configuration, steric hindrance during ring closure (e.g., 4-methyl group) favors axial fluorine positioning .

- Validation :

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

Q. Table 2: Stability Profile

| Condition | Degradation Products | Stability Duration | Reference |

|---|---|---|---|

| Ambient light | De-esterification products | <7 days | |

| Dry, dark, –20°C | None detected | >12 months |

Advanced: How can contradictory toxicity data (e.g., SDS discrepancies) be resolved for this compound?

Methodological Answer:

- Case study : reports "no known hazards," while cites skin/eye irritation.

- Resolution strategies :

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H/C/F NMR in CDCl₃ or DMSO-d₆. Key signals:

- HPLC : Use TCI America’s method (C18 column, 65:35 methanol:buffer, pH 4.6) for purity ≥98% .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., enzyme inhibition)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., piperidine-binding enzymes) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., fluorine’s electron-withdrawing effect) .

- MD simulations : Assess stability in aqueous vs. lipid environments (NAMD/GROMACS) .

Basic: What are the ecological disposal protocols for this compound?

Methodological Answer:

- Waste categorization : Classify as "organic fluorine waste" under EPA guidelines .

- Neutralization : Hydrolyze ester groups with NaOH/EtOH (1:10 v/v), then incinerate .

- Documentation : Maintain disposal records per RCRA Title 40 .

Advanced: How does the 4-methyl group influence the compound’s conformational dynamics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.